N-(1-Boc-3-pyrazolyl)-2-(3-amino-4-chlorophenyl)acetamide N-(1-Boc-3-pyrazolyl)-2-(3-amino-4-chlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13699987
InChI: InChI=1S/C16H19ClN4O3/c1-16(2,3)24-15(23)21-7-6-13(20-21)19-14(22)9-10-4-5-11(17)12(18)8-10/h4-8H,9,18H2,1-3H3,(H,19,20,22)
SMILES: CC(C)(C)OC(=O)N1C=CC(=N1)NC(=O)CC2=CC(=C(C=C2)Cl)N
Molecular Formula: C16H19ClN4O3
Molecular Weight: 350.80 g/mol

N-(1-Boc-3-pyrazolyl)-2-(3-amino-4-chlorophenyl)acetamide

CAS No.:

Cat. No.: VC13699987

Molecular Formula: C16H19ClN4O3

Molecular Weight: 350.80 g/mol

* For research use only. Not for human or veterinary use.

N-(1-Boc-3-pyrazolyl)-2-(3-amino-4-chlorophenyl)acetamide -

Specification

Molecular Formula C16H19ClN4O3
Molecular Weight 350.80 g/mol
IUPAC Name tert-butyl 3-[[2-(3-amino-4-chlorophenyl)acetyl]amino]pyrazole-1-carboxylate
Standard InChI InChI=1S/C16H19ClN4O3/c1-16(2,3)24-15(23)21-7-6-13(20-21)19-14(22)9-10-4-5-11(17)12(18)8-10/h4-8H,9,18H2,1-3H3,(H,19,20,22)
Standard InChI Key JMKWUJADKZSXCL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C=CC(=N1)NC(=O)CC2=CC(=C(C=C2)Cl)N
Canonical SMILES CC(C)(C)OC(=O)N1C=CC(=N1)NC(=O)CC2=CC(=C(C=C2)Cl)N

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure features three distinct regions:

  • A 1-Boc-3-pyrazolyl group, where the Boc moiety protects the pyrazole’s nitrogen.

  • An acetamide linker bridging the pyrazole and aromatic ring.

  • A 3-amino-4-chlorophenyl group providing both electron-withdrawing (Cl) and electron-donating (NH₂) substituents .

The stereoelectronic interplay between these regions influences solubility, stability, and receptor-binding potential.

Table 1: Key Molecular Properties

PropertyValueSource
IUPAC Nametert-butyl 3-[[2-(3-amino-4-chlorophenyl)acetyl]amino]pyrazole-1-carboxylate
Molecular FormulaC₁₆H₁₉ClN₄O₃
Molecular Weight350.8 g/mol
SMILESCC(C)(C)OC(=O)N1C=CC(=N1)NC(=O)CC2=CC(=C(C=C2)Cl)N
InChI KeyJMKWUJADKZSXCL-UHFFFAOYSA-N

Spectroscopic Signatures

While experimental NMR/IR data for this specific compound is unavailable, analogous pyrazole-acetamide derivatives exhibit:

  • ¹H NMR: NH protons (δ 9.64–10.27 ppm), aromatic protons (δ 6.8–7.5 ppm), and Boc tert-butyl groups (δ 1.2–1.4 ppm) .

  • ¹³C NMR: Carbonyl signals (δ 164–168 ppm for acetamide; δ 152–155 ppm for Boc carbamate) .

Synthetic Methodology

Boc Protection Strategy

The Boc group is introduced to shield the pyrazole nitrogen during synthesis, a common tactic to prevent unwanted side reactions. This protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Hypothesized Synthesis Pathway

Based on analogous protocols , the compound may be synthesized via:

  • Chan-Lam Coupling: A copper-mediated reaction between a Boc-protected pyrazole boronic acid and 2-(3-amino-4-chlorophenyl)acetamide.

  • Stepwise Assembly:

    • Formation of 3-aminopyrazole from hydrazine and diketones.

    • Boc protection of the pyrazole nitrogen.

    • Amide coupling with 2-(3-amino-4-chlorophenyl)acetic acid using EDCI/HOBt.

Table 2: Reagents and Conditions for Key Steps

StepReagents/ConditionsPurpose
Boc ProtectionBoc₂O, DMAP, DCM, 0–25°CN-protection
Amide CouplingEDCI, HOBt, DIPEA, DMFAcetamide formation

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (DMF, DMSO) due to the acetamide and amino groups. Limited water solubility (estimated logP ≈ 2.8) .

  • Stability: The Boc group enhances stability against nucleophiles but is cleavable under acidic conditions (e.g., TFA/DCM) .

Crystallographic Data

No single-crystal X-ray data is publicly available. Molecular modeling suggests a planar pyrazole ring with dihedral angles of 15–30° relative to the chlorophenyl group, minimizing steric clash .

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